6-bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine
Overview
Description
6-bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine, also known as BNPD, is a synthetic compound derived from the benzopyran class of compounds. It is a white, crystalline powder that is insoluble in water and has a melting point of approximately 160°C. BNPD has been extensively studied in recent years due to its potential applications in a variety of scientific research fields.
Scientific Research Applications
Dopamine D1 Selective Ligands
A study focused on the synthesis and pharmacological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans, including derivatives like 6-bromo analogues, as potential D1 selective antagonists. These compounds exhibited potent D1 antagonist properties in vitro, with 6-bromo analogues also displaying dopaminergic activity in vivo (Michaelides et al., 1991).
Electrochemical Studies
The electrochemical properties of benzopyran derivatives, similar to 6-bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine, were investigated in a study examining the redox processes of biologically important benzopyrans. The study provided insights into kinetic and thermodynamic parameters of these compounds (Rupar et al., 2018).
Antibacterial Activity
Research on the synthesis of pyrazole amide derivatives, such as 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, highlighted their potential antibacterial effects against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, emphasizing the importance of such compounds in addressing antibiotic resistance (Ahmad et al., 2021).
Synthesis of Deuterated Herbicidal Compounds
A study on the synthesis of deuterated herbicidal compounds, including analogues with structures similar to 6-bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine, demonstrated the use of these compounds as tracers in metabolism and degradation studies of herbicides, offering a new approach to studying agricultural chemicals (Yang & Lu, 2010).
properties
IUPAC Name |
6-bromo-N-prop-2-ynyl-3,4-dihydro-2H-chromen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-2-6-14-11-5-7-15-12-4-3-9(13)8-10(11)12/h1,3-4,8,11,14H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTAODXBBWCGTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCOC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(prop-2-yn-1-yl)-3,4-dihydro-2H-1-benzopyran-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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